molecular formula C11H11NO3 B2818380 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 32387-22-7

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2818380
CAS No.: 32387-22-7
M. Wt: 205.213
InChI Key: ORUFFPUSVXGKCC-UHFFFAOYSA-N
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Description

Product Overview 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [ ]. It is characterized by the CAS Registry Number 32387-22-7 [ ][ ]. This chemical is offered for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals. Research Context of Indole Derivatives Indole and its derivatives are a significant class of compounds in scientific research due to their impact on physiological, biochemical, and metabolic processes [ ]. While specific studies on the applications of this compound are not available in the public domain, related compounds in the 5-methoxyindole-2-carboxylic acid family have been investigated for their potential neuroprotective properties, particularly in the context of stroke and Alzheimer's disease models [ ]. These related compounds are also explored in other areas, such as the study of crystal polymorphism and intermolecular interactions, which are crucial for understanding their solid-state properties [ ]. Handling and Storage Please inquire for specific storage conditions and handling instructions. This product is for research use only.

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFFPUSVXGKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32387-22-7
Record name 5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method includes the reaction of 5-methoxyindole with methyl iodide under basic conditions to introduce the methyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • CAS Number : 32387-22-7
  • IUPAC Name : 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid

The compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of the indole ring. These structural attributes contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines while demonstrating low toxicity to normal cells. The mechanism of action primarily involves the inhibition of survivin, a protein that prevents apoptosis in cancer cells.

Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Toxicity to Normal Cells
MCF-7 (Breast)4.7Low
HeLa (Cervical)TBDLow
A549 (Lung)TBDLow

Case Study : In vitro studies demonstrated that treatment with this compound led to significant cell death in MCF-7 and HeLa cell lines, confirming its potential as an anticancer agent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of ischemic stroke. Administration post-stroke has shown to preserve mitochondrial function and reduce oxidative stress.

Case Study: Neuroprotection in Stroke Models

In a study involving ischemic stroke models, administration of this compound resulted in improved functional recovery and reduced neuronal damage. The compound mitigated oxidative stress and enhanced mitochondrial health during reperfusion.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. It has been shown to suppress iron-induced lipid peroxidation and demonstrate protective effects against oxidative stress-induced damage in neuronal cells.

Antioxidant Activity Data

Test SystemIC50 (µM)Mechanism of Action
SH-SY5Y CellsTBDInhibition of lipid peroxidation
Rat Brain SynaptosomesTBDReduction of superoxide generation

Potential Cosmetic Applications

Due to its antioxidant properties, there is potential for using this compound in cosmetic formulations aimed at reducing oxidative stress on the skin. Research into its stability and efficacy in topical applications is ongoing.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Substituent Positions Biological Activity/Application Key References
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid C₁₁H₁₁NO₃ 5-OCH₃, 2-CH₃, 3-COOH Pharmacological screening (lipid-lowering)
5-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 5-OCH₃, 3-COOH Intermediate for antiproliferative agents
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid C₁₂H₁₃NO₄ 5-OCH₃, 6-OCH₃, 1-CH₃, 2-COOH Heme oxygenase-1 (HO-1) ligand design
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH Research use (no specific activity reported)
5-Chloro-3-alkyl-1H-indole-2-carboxylic acids C₁₁H₁₀ClNO₂ 5-Cl, 3-alkyl (e.g., CH₃, C₂H₅) Allosteric modulator synthesis

Key Observations:

Substituent Position Sensitivity: The position of substituents significantly impacts biological activity.

Functional Group Modifications :

  • Replacement of the carboxylic acid with ester groups (e.g., methyl or ethyl esters) alters solubility and bioavailability. For instance, methyl 5-methoxy-1H-indole-3-carboxylate (Similarity: 0.91 to the target compound) is more lipophilic, favoring blood-brain barrier penetration .
  • Chlorinated analogs (e.g., 5-chloroindole-2-carboxamides ) exhibit enhanced metabolic stability in vivo compared to methoxy-substituted derivatives .

Pharmacological and Physicochemical Properties

  • Lipid-Lowering Activity : The target compound’s analogs (e.g., N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides ) reduce serum cholesterol in preclinical models, with IC₅₀ values in the micromolar range .
  • Antiproliferative Effects : 5-Methoxy-1H-indole-2-carbohydrazide derivatives inhibit cancer cell proliferation (e.g., IC₅₀ = 8–12 µM against MCF-7 cells) .
  • Solubility and Stability : The carboxylic acid moiety in the target compound enhances water solubility compared to ester derivatives but may reduce membrane permeability .

Biological Activity

5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is a member of the indole family, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3, featuring an indole ring with a methoxy group and a carboxylic acid functional group. The presence of these substituents may enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The compound's mechanism involves the modulation of cellular pathways associated with cell proliferation and apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54910.5Induction of apoptosis
MCF7 (breast cancer)12.0Cell cycle arrest at G2/M phase
HeLa (cervical)9.8Inhibition of anti-apoptotic proteins

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against several pathogenic bacteria and fungi. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1.0 µg/mL
Mycobacterium tuberculosis0.5 µg/mL
Candida albicans7.8 µg/mL

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole structure allows for high-affinity binding to multiple receptors involved in cellular signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes related to cancer progression and microbial resistance.
  • Antioxidant Properties : The methoxy group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

Case Studies

A recent study evaluated the efficacy of several indole derivatives, including this compound, in treating resistant bacterial strains. The results indicated that this compound significantly reduced bacterial viability in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents against resistant pathogens .

Another investigation focused on its anticancer effects, comparing it with established chemotherapeutic agents like cisplatin. The findings revealed that while cisplatin showed higher toxicity towards cancer cells, this compound exhibited a more favorable safety profile on non-cancerous cells, indicating its potential for selective targeting in cancer therapy .

Q & A

Q. What are the key structural features and functional groups of 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid?

The compound features:

  • A methoxy group (-OCH₃) at the 5-position of the indole ring.
  • A methyl group (-CH₃) at the 2-position.
  • A carboxylic acid (-COOH) at the 3-position.
    These substituents influence its electronic properties, solubility, and biological interactions. Structural confirmation relies on techniques like NMR (to identify proton environments) and X-ray crystallography (for absolute configuration). Substituted indoles often exhibit planar aromatic systems with hydrogen-bonding capacity, critical for ligand-receptor interactions .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves:

Esterification : Starting with 5-methoxyindole-2-carboxylic acid, esterified in methanol with sulfuric acid catalysis.

Condensation : Reaction with hydrazine hydrate to form acid hydrazide intermediates.

Cyclization : Under controlled conditions (e.g., acetic acid reflux) to assemble the indole core.
Alternative routes may use Fischer indole synthesis for analogous structures, leveraging ketone precursors and acid catalysis .

Q. How is the compound characterized post-synthesis?

TechniquePurposeExample Data
¹H/¹³C NMR Confirm substituent positions and purityMethoxy protons at δ 3.8–4.0 ppm; aromatic protons in δ 6.5–7.5 ppm
Mass Spectrometry (MS) Verify molecular weight[M+H]⁺ peak at m/z corresponding to C₁₂H₁₁NO₃ (e.g., 217.07)
HPLC Assess purityRetention time matching reference standards

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key factors include:

  • Temperature : Higher temperatures (e.g., reflux in acetic acid at 110°C) enhance cyclization efficiency but may risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) accelerate esterification, while bases (e.g., NaOAc) stabilize intermediates during condensation .
    Example optimization : Refluxing with sodium acetate in acetic acid increased yields by 15% in analogous indole syntheses .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Deuterated solvent artifacts : Ensure solvents (e.g., DMSO-d₆) do not obscure key peaks.
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .
    Case study : A methyl group at C2 in a related compound caused unexpected splitting in ¹H NMR; HSQC confirmed coupling with adjacent protons .

Q. What computational tools can predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution.
  • Molecular docking (AutoDock, Schrödinger) : Simulates interactions with biological targets (e.g., enzymes or receptors).
  • MD simulations : Assess stability of ligand-protein complexes over time.
    Application : DFT calculations for 5-methoxyindole derivatives revealed enhanced nucleophilicity at C4, guiding functionalization strategies .

Q. How to evaluate the compound’s potential biological activity?

  • In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP for membrane permeability) via tools like SwissADME.
  • Structural analogs : Compare with bioactive indoles (e.g., COX-2 inhibitors) to infer mechanisms.
    Example : A benzo[g]indole analog showed nanomolar affinity for serotonin receptors, suggesting similar scaffolds may target neurological pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields?

  • Reagent purity : Impurities in starting materials (e.g., <95% 5-methoxyindole) reduce yields.
  • Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects recovery.
  • Ambient conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar).
    Resolution : Replicate methods with strict anhydrous conditions and report yields as mean ± SD across triplicate trials .

Methodological Best Practices

Q. What safety protocols are essential during synthesis?

  • PPE : Gloves, goggles, and lab coats to handle irritants (e.g., acetic acid).
  • Ventilation : Use fume hoods for volatile reagents (hydrazine derivatives).
  • Waste disposal : Neutralize acidic byproducts before disposal .

Q. How to scale up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for large batches.
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline IR or Raman spectroscopy.
  • Quality-by-design (QbD) : Define critical parameters (e.g., pH, stirring rate) using DOE software .

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